molecular formula C16H11F2NO4 B12110966 Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12110966
M. Wt: 319.26 g/mol
InChI Key: FJWYAQSGAKFJSS-UHFFFAOYSA-N
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Description

Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic small molecule featuring a quinoline core substituted with difluoro and oxo groups at positions 6, 8, and 4, respectively. The quinoline moiety is linked via a methylene bridge to a furan-2-carboxylate ester. The 6,8-difluoro substitution pattern may enhance target binding and reduce microbial resistance, while the furan carboxylate group could influence solubility and metabolic stability.

Properties

Molecular Formula

C16H11F2NO4

Molecular Weight

319.26 g/mol

IUPAC Name

methyl 5-[(6,8-difluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C16H11F2NO4/c1-22-16(21)14-3-2-10(23-14)8-19-5-4-13(20)11-6-9(17)7-12(18)15(11)19/h2-7H,8H2,1H3

InChI Key

FJWYAQSGAKFJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC(=C3)F)F

Origin of Product

United States

Biological Activity

Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS Number: 1217116-85-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, cytotoxicity, and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11F2NO4C_{16}H_{11}F_{2}NO_{4}, with a molecular weight of 319.26 g/mol. The compound features a furan carboxylate moiety linked to a difluorinated quinoline derivative, which is critical for its biological activity.

PropertyValue
Molecular FormulaC16H11F2NO4C_{16}H_{11}F_{2}NO_{4}
Molecular Weight319.26 g/mol
CAS Number1217116-85-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero cells (African green monkey kidney). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antibacterial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic pathways.

Cytotoxicity Assessment

A study conducted by Phutdhawong et al. evaluated the cytotoxic effects of various furan derivatives, including this compound. The research utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Cell LineIC50 (µg/mL)
HeLa62.37
HepG2Not reported
VeroNot reported

This study highlighted that the compound exhibits significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent.

Antibacterial Activity

In another investigation, the antibacterial efficacy of this compound was assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coliNot reported

The results indicated that while the compound was effective against Staphylococcus aureus, further studies are needed to evaluate its efficacy against other strains.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Advantages of Target Compound: The 6,8-difluoro substitution aligns with third-generation quinolones (e.g., moxifloxacin), suggesting improved potency and resistance profile. The methyl furan carboxylate may enhance oral bioavailability compared to simpler esters.
  • Limitations: No direct synthesis or activity data for the target compound is available in the provided evidence.

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